2-(6-甲基吡啶-2-基)异吲哚啉-1,3-二酮

描述

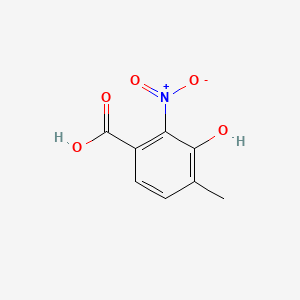

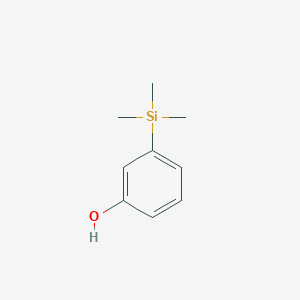

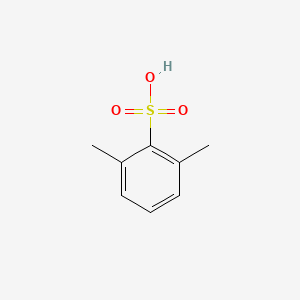

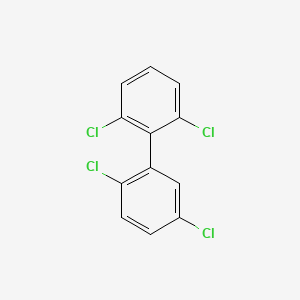

6-Methyl-2-(phthalimido)pyridine (6MPP) is an organic compound that has been used in a variety of scientific research applications. It is an aromatic heterocyclic compound containing both a pyridine ring and a phthalimide moiety. 6MPP is a colorless solid that is soluble in polar solvents such as ethanol and dimethyl sulfoxide. It has a molecular weight of 203.22 g/mol and is widely available commercially.

科学研究应用

药物合成

该化合物是合成各种药物的重要中间体。其结构基序存在于许多具有生物活性的分子中,这些分子正在探索其治疗潜力。 吡啶和邻苯二甲酰亚胺基团的存在使其成为合成具有潜在抗精神病 和神经保护作用 的化合物的通用前体。

有机合成

作为有机合成中的构建单元,2-(6-甲基吡啶-2-基)异吲哚啉-1,3-二酮用于构建复杂的有机分子。 其反应性允许各种转化,使其成为合成化学中的宝贵化合物 .

生物活性研究

该化合物衍生物的生物活性引起人们的极大兴趣。 研究重点在于了解构效关系,以释放这些衍生物作为治疗剂的潜力 .

可持续化学

研究还集中在开发2-(6-甲基吡啶-2-基)异吲哚啉-1,3-二酮及其衍生物的环境友好合成方法。 这包括探索无溶剂条件和绿色化学原理,以最大程度地减少化学合成的环境影响 .

作用机制

Target of Action

The primary targets of 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione are dopamine receptors, specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, regulating a variety of functions including mood, reward, and motor control.

Mode of Action

2-(6-methylpyridin-2-yl)isoindoline-1,3-dione interacts with its targets, the dopamine receptors, by binding to them. This binding can modulate the activity of these receptors, leading to changes in the signaling pathways they control .

Biochemical Pathways

Upon interaction with the dopamine receptors, 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione affects several biochemical pathways. These include pathways involved in mood regulation and motor control, among others . The downstream effects of these pathway alterations can lead to changes in physiological and psychological states.

Pharmacokinetics

It is expected that these properties would significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione’s action include changes in cell signaling and function due to its interaction with dopamine receptors . These changes can lead to alterations in mood and motor control, among other effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione. For instance, factors such as pH and temperature can affect the stability of the compound and its ability to interact with its targets . Additionally, the presence of other molecules can influence the compound’s efficacy by competing for the same targets or by modulating the same pathways .

生化分析

Biochemical Properties

Isoindoline derivatives have been shown to interact with various enzymes and proteins . For instance, some isoindolines have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .

Cellular Effects

Isoindoline derivatives have been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism . For example, some isoindolines have been found to inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .

Molecular Mechanism

In silico analysis suggests that isoindolines have properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Dosage Effects in Animal Models

属性

IUPAC Name |

2-(6-methylpyridin-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-9-5-4-8-12(15-9)16-13(17)10-6-2-3-7-11(10)14(16)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNKFWRAPXKASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351141 | |

| Record name | 6-Methyl-2-(phthalimido)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670975 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36932-61-3 | |

| Record name | 6-Methyl-2-(phthalimido)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。